3-Fluoro-3-phenylazetidine hydrochloride 3-Fluoro-3-phenylazetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1126650-56-3
VCID: VC2398361
InChI: InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H
SMILES: C1C(CN1)(C2=CC=CC=C2)F.Cl
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol

3-Fluoro-3-phenylazetidine hydrochloride

CAS No.: 1126650-56-3

Cat. No.: VC2398361

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-3-phenylazetidine hydrochloride - 1126650-56-3

Specification

CAS No. 1126650-56-3
Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
IUPAC Name 3-fluoro-3-phenylazetidine;hydrochloride
Standard InChI InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H
Standard InChI Key IPIWGIZBRPGHKT-UHFFFAOYSA-N
SMILES C1C(CN1)(C2=CC=CC=C2)F.Cl
Canonical SMILES C1C(CN1)(C2=CC=CC=C2)F.Cl

Introduction

CHEMICAL IDENTITY AND PROPERTIES

Basic Information

3-Fluoro-3-phenylazetidine hydrochloride is a salt form of 3-fluoro-3-phenylazetidine. It is characterized by a four-membered nitrogen-containing ring (azetidine) with fluorine and phenyl substituents at the 3-position, along with hydrochloride salt formation at the nitrogen atom .

Chemical Identifiers

The compound has been assigned multiple identifiers in chemical databases, allowing for its precise identification in research and commerce.

Table 1: Chemical Identifiers of 3-Fluoro-3-phenylazetidine Hydrochloride

ParameterValue
CAS Number104223-56-5
Alternative CAS Number1126650-56-3
Molecular FormulaC₉H₁₁ClFN
Alternative Formula RepresentationC₉H₁₀FN·HCl
Canonical SMILESC1C(CN1)(C2=CC=CC=C2)F.Cl
InChIInChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H21H
InChI KeyIPIWGIZBRPGHKT-UHFFFAOYSA-N

Note: The compound appears in databases with two different CAS numbers, which may reflect different registration events or slight differences in structure interpretation .

Physical and Chemical Properties

The physical and chemical properties of 3-fluoro-3-phenylazetidine hydrochloride determine its behavior in various chemical reactions and its potential applications.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight187.642 g/mol
Exact Mass187.056
Polar Surface Area (PSA)12.03000
LogP2.58540
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
Flash PointNot Available

The compound's moderate LogP value of 2.58540 suggests a balance between hydrophilic and lipophilic properties, which could be beneficial for pharmaceutical applications where membrane permeability is important .

MOLECULAR STRUCTURE AND SPECTROSCOPIC DATA

Structural Features

3-Fluoro-3-phenylazetidine hydrochloride possesses a distinctive structure with several key features:

  • A four-membered azetidine ring, which introduces ring strain and enhanced reactivity

  • A fluorine atom at the 3-position, which impacts the electronic properties of the molecule

  • A phenyl substituent, contributing to the compound's lipophilicity and potential for π-π interactions

  • Hydrochloride salt formation at the nitrogen atom, improving water solubility compared to the free base

Nuclear Magnetic Resonance (NMR) Data

While specific NMR data for 3-fluoro-3-phenylazetidine hydrochloride is limited in the provided search results, related compounds in the patent information provide insight into the characteristic signals expected for azetidine derivatives .

For similar azetidine compounds, proton NMR (¹H-NMR) typically shows distinctive patterns:

  • Azetidine ring protons often appear as doublets between δ 4.0-4.6 ppm

  • The coupling constants (J values) for these protons are typically in the range of 9.8-12.5 Hz

  • Phenyl protons would be expected in the aromatic region (δ 7.0-8.0 ppm)

SYNTHESIS AND PREPARATION

Synthetic Approaches

The synthesis of 3-fluoro-3-phenylazetidine hydrochloride typically involves a multi-step process. Based on patent information, fluorination of azetidine derivatives is a key step in producing 3-fluoro azetidine compounds .

A general synthetic approach may involve:

  • Preparation of a suitably protected azetidine precursor

  • Introduction of the phenyl group at the 3-position

  • Selective fluorination using appropriate fluorinating agents

  • Deprotection and salt formation

Protection and Deprotection Strategies

During synthesis, the azetidine nitrogen often requires protection to prevent side reactions. Common protecting groups include:

  • tert-Butyloxycarbonyl (Boc) group

  • Benzyloxycarbonyl (Cbz) group

  • Methoxycarbonyl group

These protecting groups can later be removed under appropriate conditions to yield the free azetidine, which can then be converted to the hydrochloride salt .

APPLICATIONS AND RESEARCH SIGNIFICANCE

Role as a Building Block

3-Fluoro-3-phenylazetidine hydrochloride serves as an important reagent in the preparation of 3-fluoro azacyclanes and other specialized nitrogen-containing compounds . Its value stems from several factors:

  • The strained four-membered azetidine ring provides unique reactivity patterns

  • The fluorine substituent introduces specific electronic effects and potential for hydrogen bonding

  • The phenyl group offers opportunities for further functionalization through aromatic substitution reactions

  • The hydrochloride salt form typically provides improved stability and solubility in polar solvents

Research Context

COMPARISON WITH RELATED COMPOUNDS

Structural Analogs

Understanding 3-fluoro-3-phenylazetidine hydrochloride in the context of related compounds provides insight into structure-activity relationships and chemical reactivity patterns.

Table 3: Comparison of 3-Fluoro-3-phenylazetidine Hydrochloride with Related Compounds

CompoundStructural DifferenceKey Property Distinction
3-PhenylazetidineLacks fluorine at 3-positionLess electronegative; different reactivity profile
3-Fluoro-3-phenylazetidine (free base)Not in salt formLower water solubility; higher lipophilicity
3-Methyl-3-phenylazetidineMethyl instead of fluorineDifferent electronic effects; altered steric profile
4-Membered azetidine ring compoundsVarious substituentsShare strained ring properties but different functionalities
3-Membered aziridine analogsSmaller ring sizeMore strain; enhanced reactivity in nucleophilic attacks

The comparison with 3-methyl-3-phenylazetidine is particularly informative, as it demonstrates how substituting a methyl group with fluorine can significantly alter the electronic properties while maintaining similar steric effects.

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